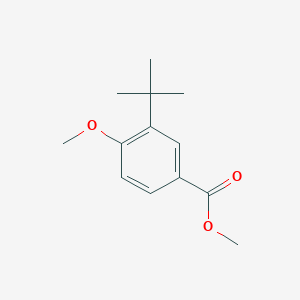

Methyl 3-tert-butyl-4-methoxybenzoate

Descripción

Methyl 3-tert-butyl-4-methoxybenzoate is a benzoate ester derivative characterized by a tert-butyl group at the 3-position and a methoxy group at the 4-position of the aromatic ring. This compound is structurally significant due to its steric and electronic properties, which arise from the bulky tert-butyl substituent and the electron-donating methoxy group.

Propiedades

Fórmula molecular |

C13H18O3 |

|---|---|

Peso molecular |

222.28 g/mol |

Nombre IUPAC |

methyl 3-tert-butyl-4-methoxybenzoate |

InChI |

InChI=1S/C13H18O3/c1-13(2,3)10-8-9(12(14)16-5)6-7-11(10)15-4/h6-8H,1-5H3 |

Clave InChI |

SSGFZFUEDGFPJF-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=C(C=CC(=C1)C(=O)OC)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Methyl 3-tert-butyl-4-methoxybenzoate and related compounds, along with their implications:

Physicochemical and Reactivity Differences

Steric Effects: The tert-butyl group in Methyl 3-tert-butyl-4-methoxybenzoate introduces significant steric hindrance, reducing reaction rates in sterically demanding processes compared to compounds with smaller substituents (e.g., Methyl 3-amino-4-tert-butylbenzoate) .

Electronic Effects : The methoxy group at the 4-position is electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, derivatives with nitro groups (e.g., Methyl 3-((4-(tert-butyl)benzyl)oxy)-4-nitrobenzoate) exhibit deactivated rings, favoring nucleophilic attack .

Solubility: The presence of polar groups (e.g., amino or hydroxyl) in analogs like Methyl 3-amino-4-tert-butylbenzoate increases water solubility, whereas nonpolar substituents (e.g., benzyloxy in Methyl 4-benzyloxy-3-methoxybenzoate) enhance lipid solubility .

Computational Comparisons

Studies on similar triazolone derivatives (e.g., 3-Methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one) highlight the importance of computational methods like B3LYP and HF for predicting properties such as Mulliken charges and molecular electrostatic potentials. These methods could be applied to Methyl 3-tert-butyl-4-methoxybenzoate to model its reactivity and stability .

Methodological Considerations in Compound Comparison

As noted in , compound similarity assessments rely on structural, electronic, and functional group alignments. For Methyl 3-tert-butyl-4-methoxybenzoate, dissimilarity with analogs like Methyl Violet (a triarylmethane dye) arises from the absence of conjugated aromatic systems, underscoring the need for context-specific comparison frameworks in virtual screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.